molecular formula C8H15NO3 B112760 N-Acetyl-D-norleucine CAS No. 54896-21-8

N-Acetyl-D-norleucine

Cat. No. B112760
CAS RN: 54896-21-8
M. Wt: 173.21 g/mol
InChI Key: JDMCEGLQFSOMQH-SSDOTTSWSA-N
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Description

“N-Acetyl-D-norleucine” is a type of N-acyl-amino acid . It is an N-acetyl derivative of D-norleucine, a structure that lacks one carbon atom . The molecular formula of N-Acetyl-D-norleucine is C8H15NO3 .


Molecular Structure Analysis

The molecular weight of N-Acetyl-D-norleucine is 173.21 g/mol . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 5 freely rotating bonds . The polar surface area is 66 Ų .


Physical And Chemical Properties Analysis

N-Acetyl-D-norleucine has a density of 1.1±0.1 g/cm³, a boiling point of 378.3±25.0 °C at 760 mmHg, and a flash point of 182.6±23.2 °C . It has a molar refractivity of 44.3±0.3 cm³ and a molar volume of 161.5±3.0 cm³ .

Scientific Research Applications

HIV-1 Protease Inhibition

N-Acetyl-D-norleucine has been studied in the context of HIV-1 protease inhibition. Miller et al. (1989) found that a peptide inhibitor containing N-Acetyl-D-norleucine showed significant interactions with HIV-1 protease, leading to substantial conformational changes in the enzyme, which could be a basis for developing new antiviral therapies (Miller et al., 1989).

Amino Acid Profiling in Biological Samples

Adams (1974) described a method for determining amino acid profiles in various biological samples, including protein hydrolysates and tissue extracts, using N-Acetyl-D-norleucine as an internal standard. This method, based on gas chromatography, highlighted the utility of N-Acetyl-D-norleucine in biochemical analysis (Adams, 1974).

Biosynthesis and Antitumor Activity

Kawai et al. (2021) investigated the biosynthesis of alazopeptin, a tripeptide containing 6-diazo-5-oxo-L-norleucine, which exhibits antitumor activity. They revealed the enzymes involved in this biosynthesis and established heterologous production of N-acetyl-DON in Streptomyces albus, contributing to our understanding of antitumor agents (Kawai et al., 2021).

Biomarker Research in Diabetes

Min et al. (2015) identified N-Acetyl-D-norleucine as a potential biomarker in diabetes research. They developed a method to measure N-Acetyl-D-norleucine in human hair, which could serve as a non-invasive biosample for diabetes diagnosis (Min et al., 2015).

Optical Resolution in Chemistry

Shiraiwa et al. (1991) explored the optical resolution of N-Acetyl-DL-norleucine by replacing crystallization. Their work contributes to the field of stereoisomer separation, which is crucial in pharmaceutical and chemical research (Shiraiwa et al., 1991).

Protein Synthesis Error Measurement

Bogosian (2001) discussed the importance of detecting errors in protein synthesis, especially for research and commercial production of proteins. In this context, norleucine (including its derivatives like N-Acetyl-D-norleucine) plays a role in error measurement, aiding in the production of high-quality proteins (Bogosian, 2001).

Biosynthesis in Microorganisms

Kisumi et al. (1976) investigated the biosynthesis of norleucine in Serratia marcescens, contributing to our understanding of amino acid production in microorganisms, which has implications for both industrial production and basic biochemical research (Kisumi et al., 1976).

properties

IUPAC Name

(2R)-2-acetamidohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-3-4-5-7(8(11)12)9-6(2)10/h7H,3-5H2,1-2H3,(H,9,10)(H,11,12)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMCEGLQFSOMQH-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401031698
Record name N-Acetyl-D-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401031698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-D-norleucine

CAS RN

54896-21-8
Record name N-Acetyl-D-norleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054896218
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetyl-D-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401031698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ACETYL-D-NORLEUCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99UH0ZG4JV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
WAH Huffman, AW Ingersoll - Journal of the American Chemical …, 1951 - ACS Publications
The general objects of this series of studies havebeen described in the first paper. 3 The present paper describes the ex-tension of the work to the principal members of the leucine …
Number of citations: 36 pubs.acs.org
PM PM - pdfs.semanticscholar.org
ME/CFS (n= 106) Control (n= 91) Female ME/CFS (n= 75) Female Control (n= 69) mean (SD) mean (SD) mean (SD) mean (SD) 1, 2, 4-benzenetriol 1079.549 (1400.131) 1012.135 (…
Number of citations: 0 pdfs.semanticscholar.org

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